molecular formula C20H16O4 B6411560 3-(2-Benzyloxyphenyl)-5-hydroxybenzoic acid, 95% CAS No. 1258625-88-5

3-(2-Benzyloxyphenyl)-5-hydroxybenzoic acid, 95%

Cat. No. B6411560
CAS RN: 1258625-88-5
M. Wt: 320.3 g/mol
InChI Key: WHUKTHSZJJACDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Benzyloxyphenyl)-5-hydroxybenzoic acid, 95% (3-BHB-95) is a chemical compound with a wide range of applications in scientific research. It is a white, crystalline solid with a melting point of 177-178 °C and a formula of C18H16O4. 3-BHB-95 is a phenolic acid derivative and is used in the synthesis of various organic compounds. It is also used in the study of enzymatic activity and as a reagent in biochemistry and pharmacology.

Scientific Research Applications

3-(2-Benzyloxyphenyl)-5-hydroxybenzoic acid, 95% is used in a variety of scientific research applications. It is used in the study of enzymatic activity, as it can be used to monitor the activity of enzymes such as cholinesterase, lipase, and tyrosinase. It is also used in the synthesis of various organic compounds, such as benzyl esters, benzyl amines, and benzyl ethers. Additionally, it is used in the study of biochemical and physiological processes, such as the regulation of cell growth, apoptosis, and signal transduction.

Mechanism of Action

The mechanism of action of 3-(2-Benzyloxyphenyl)-5-hydroxybenzoic acid, 95% is not fully understood. However, it is known that the compound can interact with enzymes to inhibit their activity. For example, it has been found to inhibit the activity of cholinesterase, an enzyme involved in the breakdown of acetylcholine. It is also known to interact with other enzymes, such as lipase and tyrosinase, which are involved in the breakdown of fatty acids and the production of melanin, respectively.
Biochemical and Physiological Effects
3-(2-Benzyloxyphenyl)-5-hydroxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the activity of cholinesterase, lipase, and tyrosinase. It has also been found to inhibit the growth of certain types of cancer cells and to induce apoptosis in these cells. Additionally, it has been found to modulate the activity of certain signaling pathways, such as the MAPK and PI3K pathways.

Advantages and Limitations for Lab Experiments

3-(2-Benzyloxyphenyl)-5-hydroxybenzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is widely available. Additionally, it is a stable compound and is not easily degraded by light or heat. However, there are some limitations to its use. It is a relatively non-specific inhibitor and can interact with multiple enzymes, which can lead to unexpected results. Additionally, it can be toxic in high concentrations, so it should be used with caution.

Future Directions

There are several potential future directions for the use of 3-(2-Benzyloxyphenyl)-5-hydroxybenzoic acid, 95% in scientific research. One potential direction is to further explore its mechanism of action and its effects on biochemical and physiological processes. Additionally, it could be used to develop new inhibitors of cholinesterase, lipase, and tyrosinase. It could also be used to develop new drugs for the treatment of various diseases, such as cancer. Finally, it could be used to develop new synthetic methods for the synthesis of organic compounds.

Synthesis Methods

3-(2-Benzyloxyphenyl)-5-hydroxybenzoic acid, 95% can be synthesized from benzyl alcohol and hydroxybenzoic acid by a multi-step process. The first step involves the oxidation of benzyl alcohol to benzaldehyde using hydrogen peroxide in the presence of a catalyst. The second step involves the condensation of benzaldehyde with hydroxybenzoic acid in the presence of an acid catalyst to form 3-(2-Benzyloxyphenyl)-5-hydroxybenzoic acid, 95%. The final step involves the purification of the compound by recrystallization.

properties

IUPAC Name

3-hydroxy-5-(2-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O4/c21-17-11-15(10-16(12-17)20(22)23)18-8-4-5-9-19(18)24-13-14-6-2-1-3-7-14/h1-12,21H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUKTHSZJJACDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=CC(=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692187
Record name 2'-(Benzyloxy)-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Benzyloxyphenyl)-5-hydroxybenzoic acid

CAS RN

1258625-88-5
Record name 2'-(Benzyloxy)-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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